2-Bromo-4-(2-methoxyethyl)phenol
Description
Properties
Molecular Formula |
C9H11BrO2 |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
2-bromo-4-(2-methoxyethyl)phenol |
InChI |
InChI=1S/C9H11BrO2/c1-12-5-4-7-2-3-9(11)8(10)6-7/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
LSCWVIRIVURZKD-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CC(=C(C=C1)O)Br |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters:
| Method | Reagents | Solvent | Yield |
|---|---|---|---|
| CuBr₂ | Chloroform/EtOAc | Reflux | 76% |
| Br₂ in AcOH | Acetic Acid | Room Temperature | Not specified |
Methoxide-Bromide Exchange
The α-bromo-4-hydroxyacetophenone undergoes a methoxide-bromide exchange to form α-methoxy-4-hydroxyacetophenone :
- Alkali Metal Methoxide Route :
Reacting with sodium methoxide (NaOCH₃) in methanol under nitrogen generates the methoxy intermediate. - Methanol with Base :
Using methanol and NaOH/Ca(OH)₂ achieves the same exchange, followed by acidification (HCl) to isolate the product.
Reaction Conditions:
Catalytic Hydrogenation
The final step reduces α-methoxy-4-hydroxyacetophenone to 4-(2-methoxyethyl)phenol via catalytic hydrogenation:
- Catalyst : Palladium on carbon (Pd/C)
- Conditions :
Hydrogenation Parameters:
| Parameter | Value |
|---|---|
| H₂ Equivalents | ≥2 per ketone |
| Catalyst Loading | 5–10 wt% Pd/C |
| Solvent | Methanol/Water |
Comparative Analysis of Methods
| Step | Advantages | Limitations |
|---|---|---|
| Bromination (CuBr₂) | High selectivity for α-bromination | Requires reflux conditions |
| Methoxide Exchange | Scalable with simple workup | Sensitivity to moisture/oxygen |
| Hydrogenation | High yield and purity | Requires high-pressure equipment |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2-methoxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenols and dehalogenated products.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-(2-methoxyethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2-methoxyethyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-Bromo-4-(2-methoxyethyl)phenol, emphasizing substituent variations and their implications:
| Compound Name | Substituents (Position) | Molecular Formula | Key Properties/Applications | Reference IDs |
|---|---|---|---|---|
| This compound | Br (2), CH₂CH₂OCH₃ (4) | C₉H₁₁BrO₂ | Not explicitly reported; inferred from analogs | [5, 15] |
| 4-(2-Methoxyethyl)phenol | H (2), CH₂CH₂OCH₃ (4) | C₉H₁₂O₂ | Identified in marine bacterial extracts; lacks bromine, reducing electrophilic reactivity | [5] |
| 2-Bromo-4-ethylphenol | Br (2), CH₂CH₃ (4) | C₈H₉BrO | Simpler alkyl substitution; used in synthetic intermediates | [13] |
| 2-Bromo-4-(trifluoromethyl)phenol | Br (2), CF₃ (4) | C₇H₄BrF₃O | Enhanced acidity due to electron-withdrawing CF₃ group; liquid form at room temperature | [18] |
| 2-Bromo-4-(tert-butyl)phenol | Br (2), C(CH₃)₃ (4) | C₁₀H₁₃BrO | Bulky tert-butyl group improves steric hindrance; used in polymer synthesis | [20] |
| 2-Bromo-4-(diindolylmethyl)phenol | Br (2), CH(C₉H₆N)₂ (4) | C₂₂H₁₆BrNO | Exhibits antiamoebic activity against B. mandrillaris and N. fowleri | [15] |
| 4-Bromo-2-(2-hydroxyethyl)phenol | Br (4), CH₂CH₂OH (2) | C₈H₉BrO₂ | Hydroxyethyl group enhances hydrophilicity; potential for coordination chemistry | [21] |
Structural and Functional Analysis
- This contrasts with the trifluoromethyl group (in ), which strongly withdraws electrons, increasing acidity (pKa ~5–6) . Bromine at the 2-position enhances electrophilic substitution resistance compared to non-halogenated analogs like 4-(2-methoxyethyl)phenol .
- Biological Activity: Compounds with bulky 4-position substituents (e.g., tert-butyl in ) show improved stability in organic solvents, aiding their use in polymer synthesis . Bisindole derivatives () demonstrate that bromophenol scaffolds combined with nitrogen-containing groups exhibit potent antiamoebic activity (IC₅₀ ~1 µM), suggesting that this compound could be modified for similar applications .
Synthetic Utility :
Biological Activity
2-Bromo-4-(2-methoxyethyl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H13BrO2, with a molecular weight of 245.12 g/mol. The compound features a bromine atom and a methoxyethyl group attached to a phenolic structure, which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H13BrO2 |
| Molecular Weight | 245.12 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not extensively documented |
Antioxidant Properties
Research indicates that phenolic compounds, including derivatives like this compound, exhibit significant antioxidant activity. This is primarily attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases.
Anti-inflammatory Effects
The compound may act as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. Inhibition of COX-2 is significant for developing anti-inflammatory drugs, as this enzyme plays a crucial role in the inflammatory response. Studies have shown that related compounds can reduce the expression of COX-2 in inflammatory models, suggesting similar potential for this compound .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the bromine atom in the structure enhances the compound's ability to disrupt microbial cell membranes or interfere with vital biochemical pathways in pathogens.
The biological activity of this compound is likely mediated through several mechanisms:
- Radical Scavenging : The hydroxyl group on the phenolic structure can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition : By mimicking substrates or products of enzymatic reactions, the compound can inhibit enzymes like COX-2, leading to reduced inflammation.
- Membrane Disruption : The lipophilic nature of the methoxyethyl side chain may facilitate interactions with lipid membranes, contributing to its antimicrobial effects.
Study on Antioxidant Capacity
A study evaluating various 2-methoxyphenols demonstrated that compounds with similar structures exhibited significant antioxidant activity measured by DPPH radical scavenging assays. The findings suggest that this compound could perform comparably due to its structural characteristics .
COX-2 Inhibition
In vitro experiments on related phenolic compounds have shown effective inhibition of COX-2 activity. Given the structural similarities, it is plausible that this compound could exhibit similar inhibitory effects, warranting further investigation into its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
